3-(Methylthio)propyl acetate

Catalog No.
S568577
CAS No.
16630-55-0
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)propyl acetate

CAS Number

16630-55-0

Product Name

3-(Methylthio)propyl acetate

IUPAC Name

3-methylsulfanylpropyl acetate

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3

InChI Key

LPZQTNIAYMRVMF-UHFFFAOYSA-N

SMILES

CC(=O)OCCCSC

solubility

very slightly soluble in water; soluble in alcohol and oils

Canonical SMILES

CC(=O)OCCCSC

The exact mass of the compound 3-(Methylthio)propyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; soluble in alcohol and oils. It belongs to the ontological category of methyl sulfide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-(Methylthio)propyl acetate (FEMA 3883) is a high-impact thioether ester widely procured in the flavor and fragrance (F&F) industry for its potent, multifaceted aromatic profile. Structurally, it is the acetate ester of 3-(methylthio)propanol (methionol), featuring a molecular weight of 148.22 g/mol and a boiling point of approximately 201-202°C [1]. Unlike generic aliphatic esters, the presence of the methylthio group imparts a distinct sulfurous, herbal, and savory character, while the acetate moiety introduces critical fruity and tropical (pineapple, melon) top notes [2]. With a LogP of approximately 1.25 to 1.30 and a vapor pressure of 0.247 mmHg at 25°C, this compound offers a precise balance of lipophilicity and volatility, making it highly processable in lipid-based flavor emulsions, complex fragrance bases, and thermally processed culinary formulations [1]. For industrial buyers, its value lies in its ability to deliver authentic "ripe" or "cooked" organoleptic nuances at trace (ppm to ppb) usage levels [3].

Attempting to substitute 3-(Methylthio)propyl acetate with its direct unesterified precursor, 3-(Methylthio)propanol (methionol), or other simple thioethers fundamentally compromises formulation integrity. Methionol lacks the acetate moiety, resulting in a strictly savory, brothy, and onion-like profile that completely misses the fruity, tropical top notes required for complex fruit flavorings (e.g., passion fruit or melon) [1]. Furthermore, the free alcohol possesses a significantly lower lipophilicity (LogP ~0.6) compared to the acetate ester (LogP ~1.30) [2]. In procurement and manufacturing, this difference is critical: substituting the ester with the alcohol in oil-in-water beverage emulsions leads to poor oil-phase retention, accelerated flavor leaching into the aqueous phase, and an unbalanced, overly alliaceous off-note in the final product [3].

Enhanced Lipophilicity for Emulsion Stability

The partitioning behavior of a flavor compound dictates its stability in multiphase systems such as beverage emulsions. 3-(Methylthio)propyl acetate exhibits a calculated LogP of approximately 1.25 to 1.30, whereas its direct precursor, 3-(Methylthio)propanol, has a LogP of approximately 0.6 [1]. This quantitative increase in lipophilicity ensures that the acetate ester partitions preferentially into the lipid carrier phase (e.g., essential oils or medium-chain triglycerides) rather than flashing off or degrading in the aqueous phase [2].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~1.25 - 1.30
Comparator Or Baseline3-(Methylthio)propanol (LogP ~0.6)
Quantified Difference~0.7 log unit increase in lipophilicity
ConditionsStandard predictive/measured LogP at 25°C for emulsion formulation

Procuring the ester over the alcohol prevents premature flavor loss and ensures long-term sensory stability in aqueous beverage matrices.

Optimized Volatility for Top-Note Olfactory Impact

In fragrance and flavor design, the release kinetics of a molecule are governed by its vapor pressure and boiling point. The esterification of methionol to 3-(Methylthio)propyl acetate reduces the boiling point from ~211°C to ~201°C and establishes a specific vapor pressure of 0.247 mmHg at 25°C [1]. This modification increases the volatility of the compound just enough to function as a high-impact top-to-middle note, releasing faster than the heavier alcohol while avoiding the uncontrollable flash-off associated with lighter methyl thioethers (e.g., dimethyl sulfide) [2].

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBP ~201°C; VP 0.247 mmHg at 25°C
Comparator Or Baseline3-(Methylthio)propanol (BP ~211°C)
Quantified Difference~10°C reduction in boiling point
ConditionsStandard atmospheric pressure (760 mmHg) and ambient temperature (25°C)

Allows formulators to precisely time the release of tropical and sulfurous notes, providing an immediate sensory impact that the heavier alcohol cannot achieve.

Ester-Driven Shift in Organoleptic Profile

The structural difference between the alcohol and the acetate ester fundamentally alters the compound's receptor binding and resulting odor profile. While 3-(Methylthio)propanol is characterized by an overwhelmingly savory, onion, and brothy profile, 3-(Methylthio)propyl acetate introduces critical fruity, pineapple, and melon nuances when evaluated at 0.10% in propylene glycol [1]. This shifts the compound's utility from a strictly savory enhancer to a versatile building block capable of imparting authentic "ripeness" to fruit flavors [2].

Evidence DimensionPrimary Organoleptic Descriptors
Target Compound DataSulfurous, herbal, with distinct fruity/pineapple/melon notes
Comparator Or Baseline3-(Methylthio)propanol (Strictly savory/brothy/onion)
Quantified DifferenceIntroduction of ester-derived fruity top notes
ConditionsOlfactory evaluation at 0.10% dilution in propylene glycol

Justifies the procurement of the acetate for sweet, fruit-flavored applications where the free alcohol would introduce unacceptable savory off-notes.

Tropical Fruit Flavor Formulation (Beverages and Confectionery)

Directly leveraging its LogP of ~1.30 and unique ester-driven sensory profile, 3-(Methylthio)propyl acetate is the optimal choice for formulating authentic pineapple, passion fruit, and melon flavors [1]. Its enhanced lipophilicity ensures it remains stable in the flavoring oil phase of beverage emulsions, while its dual sulfurous-fruity notes provide the 'ripe' character that standard aliphatic esters lack.

Savory and Culinary Flavor Enhancement

In soups, sauces, and snack seasonings requiring a complex, cooked-vegetable (asparagus, potato, mushroom) or cheesy profile, this compound is highly effective [2]. Its boiling point of 201°C allows it to survive mild thermal processing in culinary manufacturing significantly better than highly volatile mercaptans, ensuring consistent flavor delivery in the final packaged good.

Fine Fragrance and Specialty Odor Modulation

Integrated into fragrance bases to add green, herbal, or exotic tropical nuances. The specific vapor pressure (0.247 mmHg at 25°C) allows 3-(Methylthio)propyl acetate to bridge the top and middle notes of a perfume, providing an initial exotic impact that transitions smoothly into the heart of the fragrance, avoiding the heavy, lingering savory notes associated with unesterified methionol [1].

Physical Description

colourless liquid with fatty, estery odou

XLogP3

1.1

Density

1.036-1.044

UNII

IGN6YR3CJE

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 114 of 116 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

16630-55-0

Wikipedia

3-(methylthio)propyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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